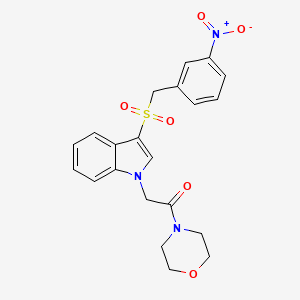

1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structural features contribute to its biological activity, making it a candidate for further investigation in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : Approximately 443.5 g/mol

The structure includes a morpholino group, an indole moiety, and a sulfonyl group, which are crucial for its interaction with biological targets.

Research indicates that this compound exhibits anticancer properties primarily through:

- Inhibition of Cell Growth : The compound has shown antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. This is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of specific kinases associated with cancer progression .

- Targeting IGF-1R and IR : It has been identified as an inhibitor of Insulin-Like Growth Factor I Receptors (IGF-1R) and Insulin Receptors (IR), both implicated in tumor growth and survival. Inhibition of these receptors disrupts signaling pathways that promote cancer cell proliferation .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Significant reduction in cell viability |

| HT-29 (Colon) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Inhibition of cell proliferation |

Case Studies

Several studies have explored the biological effects of this compound:

-

Anticancer Activity :

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability in MCF-7 cells, indicating its potential as an anticancer agent .

- Another investigation reported its effectiveness against HT-29 cells, where it induced apoptosis through activation of caspase pathways .

- Kinase Inhibition :

Analyse Des Réactions Chimiques

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) participates in nucleophilic substitution and reduction reactions:

-

Nucleophilic Displacement : The sulfonyl oxygen can act as a leaving group under basic conditions. For example, in the presence of amines or alkoxides, the 3-nitrobenzylsulfonyl group undergoes substitution to form new C–N or C–O bonds .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group (-NO₂) on the benzyl ring to an amine (-NH₂), altering electronic properties and enabling further functionalization .

Table 1: Sulfonyl Group Reactions

Indole Ring Reactivity

The indole core undergoes electrophilic substitution and oxidation:

-

Electrophilic Substitution : The C-2 and C-3 positions of the indole ring are susceptible to halogenation or nitration. For example, bromination with NBS (N-bromosuccinimide) selectively targets C-3 .

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the indole ring to oxindole derivatives, though this reaction is highly condition-dependent .

Table 2: Indole Ring Reactions

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 3-Bromoindole derivative |

| Oxidation | KMnO₄, H₂O, 0°C | 2-Oxoindoline (oxindole) |

Morpholine and Ethanone Reactivity

The morpholine ring and ketone group enable further transformations:

-

Morpholine Alkylation : The tertiary amine in morpholine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

-

Ketone Condensation : The ethanone group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, useful in coordination chemistry .

Table 3: Morpholine/Ethanone Reactions

| Functional Group | Reaction | Application |

|---|---|---|

| Morpholine | Quaternization with MeI | Cationic surfactants or catalysts |

| Ethanone | Hydrazone formation | Chelating ligands for metal complexes |

Nitrobenzyl Group Reactivity

The 3-nitrobenzyl substituent influences electronic effects and participates in photochemical reactions:

-

Photolysis : UV irradiation cleaves the benzylic C–S bond, releasing the sulfonyl group as a leaving fragment. This property is exploited in prodrug designs .

-

Electron-Withdrawing Effects : The nitro group stabilizes adjacent negative charges, facilitating deprotonation at acidic α-positions .

Catalytic and Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:

-

Enzyme Inhibition : Structural analogues (e.g., indole sulfonamides) inhibit cyclooxygenase (COX) and Hedgehog (Hh) signaling pathways by binding to active-site residues .

-

Metabolic Modifications : Liver microsomes oxidize the morpholine ring to morpholine N-oxide, a common detoxification pathway .

Key Research Findings

-

Synthetic Utility : The sulfonyl group’s versatility enables use as a directing group in cross-coupling reactions .

-

Stability : The compound is stable under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via sulfonate elimination .

-

Biological Relevance : Derivatives show uncompetitive inhibition against UDP-glucose (Ki = 0.7 μM) in glycosyltransferase assays, suggesting therapeutic potential .

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c25-21(22-8-10-30-11-9-22)14-23-13-20(18-6-1-2-7-19(18)23)31(28,29)15-16-4-3-5-17(12-16)24(26)27/h1-7,12-13H,8-11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIMVUVQGJHCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.